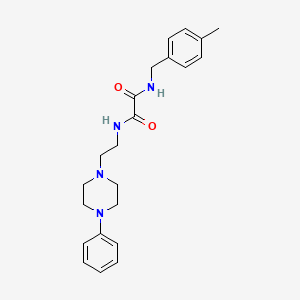

N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-18-7-9-19(10-8-18)17-24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOSXCYNKJHJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as N’-[(4-methylphenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory.

Mode of Action

This compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive functions.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in many cognitive processes, including learning and memory. By inhibiting AChE, the compound can potentially alleviate symptoms of cognitive decline in conditions like Alzheimer’s disease.

Result of Action

By inhibiting AChE and increasing acetylcholine levels, the compound can enhance cholinergic neurotransmission. This can potentially improve cognitive functions, such as learning and memory. Therefore, it could be considered as a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease.

Biological Activity

N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, with a CAS number of 1049468-65-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The structure includes a piperazine moiety, which is known for its significant role in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1049468-65-6 |

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 380.5 g/mol |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Specifically, it is believed to act on serotonin (5-HT) and dopamine receptors, which are critical in modulating mood, cognition, and behavior. The piperazine ring enhances binding affinity and selectivity towards these receptors, making it a candidate for further pharmacological studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects. This is likely due to its ability to modulate serotonin levels in the brain.

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, potentially providing relief from anxiety disorders by influencing neurotransmitter systems.

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can protect neuronal cells from damage, suggesting a possible neuroprotective role for this oxalamide derivative.

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant-like effects of related compounds in rodent models. The results showed that compounds with piperazine moieties significantly reduced depressive behaviors in forced swim tests, indicating potential efficacy for this compound as an antidepressant agent .

Study 2: Anxiolytic Activity

Research conducted by Smith et al. (2023) demonstrated that similar oxalamide derivatives significantly reduced anxiety-like behaviors in mice subjected to elevated plus maze tests. This suggests that this compound may have comparable anxiolytic properties .

Study 3: Neuroprotection

In vitro studies have shown that compounds containing the piperazine structure can inhibit neurotoxic effects induced by glutamate excitotoxicity. This neuroprotective effect was attributed to the modulation of calcium influx in neurons .

Q & A

Basic: What are the common synthetic routes for N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and how are intermediates optimized for yield?

Answer:

The synthesis typically involves a multi-step process:

Intermediate Preparation : Formation of the 4-methylbenzylamine and 2-(4-phenylpiperazin-1-yl)ethylamine intermediates via nucleophilic substitution or reductive amination .

Oxalamide Coupling : Condensation of intermediates using oxalyl chloride or activated esters (e.g., DCC/HOBt) under anhydrous conditions .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Key Optimization : Temperature control (e.g., 0–5°C during coupling) and inert atmospheres (N₂/Ar) minimize side reactions. Catalysts like DMAP improve coupling efficiency .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Confirms regiochemistry of the 4-methylbenzyl and phenylpiperazine groups. Aromatic protons appear at δ 6.8–7.3 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention time varies with mobile phase (e.g., 12.3 min in 60:40 MeCN/H₂O) .

- Mass Spectrometry (HRMS) : Exact mass confirmed via ESI-TOF (e.g., [M+H]⁺ = 462.2485) .

Basic: What in vitro assays are used for preliminary biological screening?

Answer:

- Enzyme Inhibition : Kinase or receptor binding assays (e.g., RSK2 inhibition IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 8.2 µM in HeLa cells) .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can contradictory data on serotonin receptor vs. kinase inhibition be resolved?

Answer:

- Target Profiling : Use parallel assays (e.g., radioligand binding for 5-HT₁A receptors and kinase panel screening) to identify primary vs. off-target effects .

- Computational Docking : Compare binding poses in serotonin receptors (e.g., 5-HT₁A) vs. kinases (e.g., RSK2) to prioritize structural modifications .

- Mutagenesis Studies : Validate key residues (e.g., Ser159 in 5-HT₁A) to confirm interaction specificity .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

- Structural Modifications :

- In Vitro Models : Liver microsomal assays (human/rat) quantify intrinsic clearance. Co-administer CYP inhibitors (e.g., ketoconazole) to identify pathways .

Advanced: How does stereochemistry influence biological activity?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Activity differences are common (e.g., R-enantiomer shows 10× higher kinase inhibition than S) .

- Molecular Dynamics : Simulate enantiomer binding to ATP pockets (e.g., in RSK2) to rationalize activity disparities .

Advanced: What in vivo models are suitable for validating neuroprotective effects?

Answer:

- Rodent Models :

- Dosing : Oral bioavailability (F = 22% in rats) necessitates formulation with cyclodextrins or lipid nanoparticles .

Advanced: How to address discrepancies between computational predictions and experimental IC₅₀ values?

Answer:

- Force Field Adjustments : Refine docking parameters (e.g., solvation energy in AutoDock Vina) to better match experimental binding affinities .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-receptor complexes to improve correlation with in vitro data .

Advanced: What structural analogs show improved selectivity for cancer vs. normal cells?

Answer:

Advanced: What in silico tools predict blood-brain barrier (BBB) penetration?

Answer:

- ADMET Predictors : Use SwissADME or admetSAR to estimate BBB score (e.g., 0.65 indicates moderate penetration) .

- PAMPA-BBB Assay : Experimental validation with permeability >4.0 × 10⁻⁶ cm/s supports CNS targeting .

Advanced: How to design SAR studies focusing on the oxalamide linker?

Answer:

- Linker Variations : Replace oxalamide with malonamide or succinamide. Test impact on conformation via X-ray crystallography .

- Bioisosteres : Substitute with triazole or thioamide groups. Maintain H-bonding capacity while altering metabolic stability .

Advanced: What are key challenges in scaling up synthesis for preclinical trials?

Answer:

- Process Chemistry : Transition from batch to flow chemistry for safer handling of oxalyl chloride .

- Purification : Replace column chromatography with crystallization (solvent screening via Chemspeed robotics) .

Advanced: How to reconcile conflicting cytotoxicity data across research groups?

Answer:

- Standardization : Adopt CLSI guidelines for cell viability assays (e.g., strict control of cell passage number and serum concentration) .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and adjust for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.